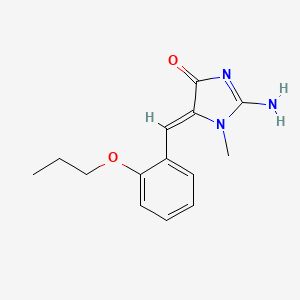
(5Z)-2-imino-1-methyl-5-(2-propoxybenzylidene)imidazolidin-4-one
Descripción
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its imidazolidinone core structure, which is known for its biological activity and versatility in chemical reactions.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(5Z)-2-amino-1-methyl-5-[(2-propoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-19-12-7-5-4-6-10(12)9-11-13(18)16-14(15)17(11)2/h4-7,9H,3,8H2,1-2H3,(H2,15,16,18)/b11-9- |
Clave InChI |
VJCOGKBBWQOJAI-LUAWRHEFSA-N |
SMILES isomérico |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(N2C)N |
SMILES canónico |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(N2C)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a substituted imidazolidinone. The reaction is often carried out under mild conditions using a base catalyst such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the imidazolidinone core.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of (5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-2-IMINO-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE
Uniqueness
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE stands out due to its unique imidazolidinone core structure, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


